molecular formula C19H20N4OS2 B2529186 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide CAS No. 1105216-23-6

1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B2529186
CAS No.: 1105216-23-6
M. Wt: 384.52
InChI Key: YYFAMAGEOGSKSB-UHFFFAOYSA-N
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Description

The compound 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyridazine core substituted with a thiophene ring at the 6-position. A piperidine-3-carboxamide moiety is appended to the pyridazine via a nitrogen atom, with an additional thiophen-2-ylmethyl group attached to the carboxamide nitrogen. This structure combines electron-rich thiophene rings with a pyridazine scaffold, which is commonly associated with biological activity in medicinal chemistry .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c24-19(20-12-15-5-2-10-25-15)14-4-1-9-23(13-14)18-8-7-16(21-22-18)17-6-3-11-26-17/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFAMAGEOGSKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Ring

Compound Name Pyridazine Substituent Piperidine-Carboxamide Side Chain Molecular Formula Molecular Weight Key Differences Reference
Target Compound 6-(Thiophen-2-yl) N-(Thiophen-2-ylmethyl) C₂₀H₂₀N₄OS₂ 408.5 Reference compound
1-(6-Phenylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide 6-Phenyl N-(Thiophen-2-ylmethyl) C₂₃H₂₃N₄OS 427.5 Phenyl instead of thiophene at pyridazine 6-position; increased lipophilicity
1-(6-Chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide 6-Chloro N-(4-Pyridin-3-yl-thiazol-2-yl) C₁₈H₁₇ClN₆OS 400.9 Chlorine substitution and thiazole-pyridine side chain; potential for altered binding interactions
1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide 6-(Imidazol-1-yl) N-(Thiophen-2-ylmethyl) C₁₉H₂₁N₇OS 403.5 Imidazole substitution; enhanced hydrogen-bonding capacity

Key Observations :

  • Replacement of the thiophene at the pyridazine 6-position with phenyl (as in the phenyl analog) increases molecular weight and lipophilicity, which may influence membrane permeability .

Modifications to the Carboxamide Side Chain

Compound Name Side Chain Structure Molecular Formula Molecular Weight Biological Relevance Reference
Target Compound N-(Thiophen-2-ylmethyl) C₂₀H₂₀N₄OS₂ 408.5 Dual thiophene moieties may confer affinity for sulfur-binding enzymes
N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide N-(4-Methyl-thiazolylmethyl) C₂₃H₂₃N₅OS₃ 481.7 Thiazole addition; possible kinase inhibition activity
1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide N-(Thiazol-2-yl) C₁₈H₁₈N₆OS₂ 406.5 Simplified side chain; reduced steric hindrance

Key Observations :

  • Simplified side chains (e.g., thiazol-2-yl) could improve synthetic accessibility but reduce target selectivity .

Heterocyclic Replacements

Compound Name Core Heterocycle Substituent Molecular Formula Molecular Weight Implications Reference
Target Compound Pyridazine Thiophene C₂₀H₂₀N₄OS₂ 408.5 Balanced electronic properties
1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide Pyridazine Furan C₁₉H₁₉N₅O₂ 369.4 Furan’s oxygen atom increases polarity; reduced metabolic stability
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide Thiophene Pyridine C₂₅H₂₇N₃OS 417.6 Pyridine incorporation; potential for metal coordination

Key Observations :

  • Furan substitution (as in ) introduces polarity but may reduce bioavailability due to faster oxidative metabolism.
  • Pyridine-containing analogs (e.g., ) exhibit basic nitrogen atoms, which could improve solubility in acidic environments.

Research Findings and Trends

  • Synthetic Accessibility : Many analogs (e.g., ) are synthesized via nucleophilic aromatic substitution or cross-coupling reactions, similar to methods described for related pyridazine derivatives .
  • Thiophene-rich analogs may target sulfur-dependent enzymes or receptors.
  • Physicochemical Properties : Thiophene substitutions generally enhance lipophilicity (clogP ~3.5 for the target compound vs. ~2.8 for furan analogs), impacting absorption and distribution .

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